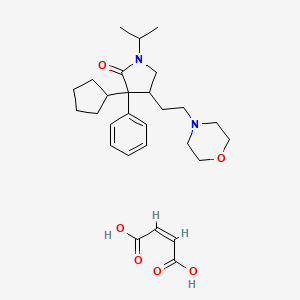
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- is a complex organic compound that features a benzimidazole ring, a nitrophenyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzimidazole with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.
Nitrophenyl derivatives: Compounds such as 4-nitroaniline and 4-nitrophenol have similar functional groups.
Uniqueness
What sets Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-nitrophenyl)- apart is the combination of the benzimidazole ring with the nitrophenyl group and the acetamide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not found in simpler analogs.
特性
CAS番号 |
41215-93-4 |
|---|---|
分子式 |
C15H12N4O3S |
分子量 |
328.3 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H12N4O3S/c20-14(16-10-5-7-11(8-6-10)19(21)22)9-23-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,16,20)(H,17,18) |
InChIキー |
VGJMVNQAVYLDDM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}phthalazin-1(2H)-one](/img/structure/B14169018.png)
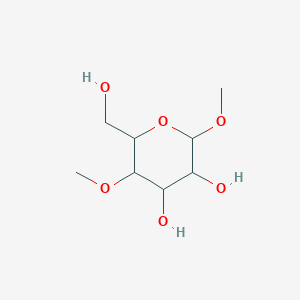
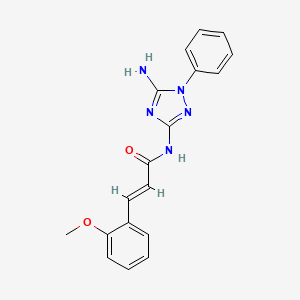

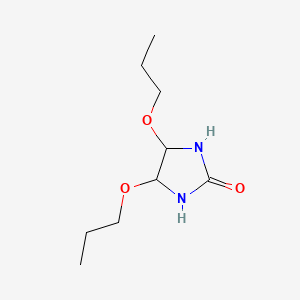
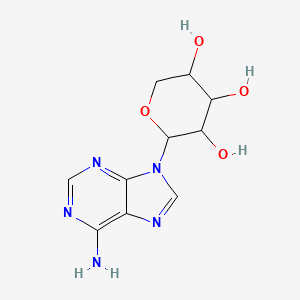
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)

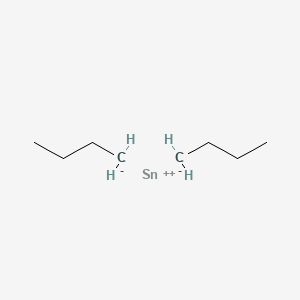
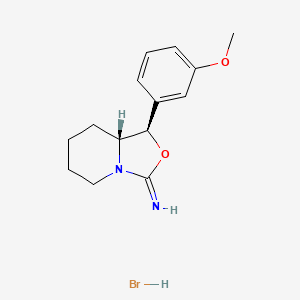
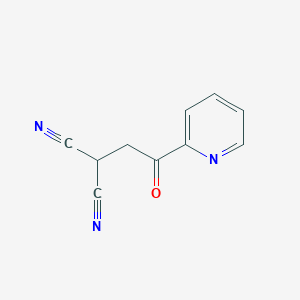

![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)
